(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a natural product found in Begonia nantoensis with data available.
Brand Name: Vulcanchem
CAS No.: 60456-21-5
VCID: VC20832037
InChI: InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m0/s1
SMILES: CC1(OCC(O1)C(=O)OC)C
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

CAS No.: 60456-21-5

Cat. No.: VC20832037

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate - 60456-21-5

Specification

CAS No. 60456-21-5
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
IUPAC Name methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Standard InChI InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m0/s1
Standard InChI Key DOWWCCDWPKGNGX-YFKPBYRVSA-N
Isomeric SMILES CC1(OC[C@H](O1)C(=O)OC)C
SMILES CC1(OCC(O1)C(=O)OC)C
Canonical SMILES CC1(OCC(O1)C(=O)OC)C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is known by several synonyms in scientific literature, including methyl α,β-isopropylidene-L-glycerate, methyl 2,3-O-isopropylidene-L-glycerate, and α,β-isopropylidene-L-glyceric acid methyl ester . These alternative names reflect the compound's structural relationship to glyceric acid derivatives. The compound is characterized by its specific stereochemistry at the 4-position of the dioxolane ring, with the S-enantiomer being the focus of this report.

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that are summarized in Table 1. These properties are essential for researchers working with this compound in various applications.

Table 1: Physical and Chemical Properties of (S)-Methyl 2,2-Dimethyl-1,3-Dioxolane-4-Carboxylate

PropertyValueReference
CAS Number60456-21-5
Molecular FormulaC₇H₁₂O₄
Molecular Weight160.17 g/mol
Physical StateLiquid
Density1.106 g/mL at 25°C
Boiling Point84-86°C at 15 mmHg / 196.2°C at 760 mmHg
Refractive Indexn²⁰/D 1.425
Optical Activity[α]²⁰/D -8.5° (c = 1.5 in acetone)
Optical Purityee: ≥96.0% (GLC)
Flash Point78.3°C

The stereochemical purity of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a critical parameter, particularly for applications in asymmetric synthesis. The compound's negative optical rotation ([α]²⁰/D -8.5°) confirms its S-configuration, making it the levorotatory enantiomer often denoted as the (-) form . This specific stereochemistry is essential for its applications as a chiral building block in organic synthesis.

Structural Features

The structure of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate contains several key functional groups:

  • A five-membered 1,3-dioxolane ring (cyclic acetal)

  • Two methyl substituents at the 2-position of the ring

  • A methyl carboxylate group at the 4-position

  • A stereogenic center at the 4-position with S configuration

The presence of both the cyclic acetal and ester functionalities contributes to the compound's versatility in synthetic applications. The stereogenic center at the 4-position is particularly important for its use in asymmetric synthesis .

Synthesis Methods

Common Synthetic Routes

The synthesis of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the protection of the hydroxyl groups of methyl glycerate using acetone under acidic conditions. This process forms the characteristic 1,3-dioxolane ring structure. The starting material for this synthesis is often L-glyceric acid or its derivatives, which provide the necessary stereochemistry for the final product.

Reaction Conditions and Optimization

The synthesis parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate. Typical reaction temperatures range from 58°C to 72°C with reaction times varying from 2 to 6 hours depending on the specific method employed. The use of acid catalysts such as p-toluenesulfonic acid or sulfuric acid facilitates the formation of the acetal ring. Purification is typically achieved through distillation under reduced pressure, yielding the compound with high optical purity.

Industrial Production Methods

Industrial scale production of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate often employs continuous flow reactors to ensure high yield and purity. These automated systems allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, resulting in consistent product quality. The scale-up of these processes requires careful consideration of heat transfer, mixing efficiency, and reaction kinetics to maintain the stereochemical integrity of the product.

Chemical Reactivity

Key Reaction Pathways

(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can participate in various chemical reactions due to its functional groups. The ester group can undergo typical carbonyl reactions including hydrolysis, transesterification, reduction, and nucleophilic attack. The acetal functionality (1,3-dioxolane ring) can be cleaved under acidic conditions to reveal the original diol structure. These reactions are significant for modifying the compound's properties and enhancing its utility in synthetic applications.

Stereochemical Considerations

Applications in Research and Industry

Synthetic Organic Chemistry

(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, facilitating the creation of complex molecules . Its well-defined stereochemistry makes it particularly valuable for constructing chiral molecules with precise three-dimensional arrangements. The compound has been used in the synthesis of natural products and bioactive compounds that require specific stereochemical configurations.

Role as a Chiral Building Block

One of the most significant applications of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is its use as a chiral building block in asymmetric synthesis. The compound has been employed to make the key tetrahydrofuran subunit of (-)-gymnodimine, a marine algal toxin . Its ability to direct the stereochemical outcome of reactions makes it invaluable in producing enantiomerically pure compounds, which are crucial in drug development where stereochemistry often determines biological activity .

Pharmaceutical Applications

Other Research Applications

Beyond its role in pharmaceutical synthesis, (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate finds applications in several other research domains:

  • Polymer Chemistry: The compound can be incorporated into polymer structures, enhancing properties such as flexibility and thermal stability, which are essential in materials science .

  • Flavor and Fragrance Industry: Researchers have explored its potential applications in creating flavoring agents and fragrances, offering unique sensory profiles .

  • Biotechnology: In biocatalysis, it can serve as a substrate or modifier, aiding in the development of more efficient enzymatic processes for producing bio-based products .

These diverse applications highlight the versatility of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate across scientific disciplines.

Experimental Data and Research Findings

Reaction Mechanisms

The mechanism of action for (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with various reagents at the molecular level. The compound's stereochemistry allows it to engage in stereoselective reactions that can influence enzyme activity or receptor binding in biological systems. The multiple functional groups enable the compound to exhibit different conformations that can influence its chemical reactivity and efficacy in various applications.

Table 2: Selected Reactions of (S)-Methyl 2,2-Dimethyl-1,3-Dioxolane-4-Carboxylate

Reaction TypeReagentsProductsApplicationsReference
Ester HydrolysisNaOH, H₂O(S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acidSynthesis of carboxylic acid derivatives
ReductionLiAlH₄, THF(S)-2,2-dimethyl-1,3-dioxolane-4-methanolAlcohol precursors for further functionalization
Enedione FormationDimethyl methylphosphonate, BuLi, phenylglyoxalEnedione intermediateSynthesis of cyclopentenone derivatives
Acetal CleavageAqueous acid (HCl, H₂SO₄)Methyl (S)-2,3-dihydroxypropanoateDeprotection to reveal diol functionality
DPD SynthesisMultiple steps(S)-4,5-dihydroxy-2,3-pentanedioneBacterial autoinducer-2 precursor

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